2-Methyl-2-decanol
Overview
Description
2-Methyl-2-decanol is an organic compound with the molecular formula C({11})H({24})O. It is a secondary alcohol, characterized by a hydroxyl group (-OH) attached to the second carbon of a decane chain, which also bears a methyl group. This compound is known for its use in various chemical processes and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methyl-2-decanol can be synthesized through several methods:
Grignard Reaction: One common method involves the reaction of 1-bromodecane with methylmagnesium bromide, followed by hydrolysis. The reaction proceeds as follows: [ \text{C}{19}\text{Br} + \text{CH}_3\text{MgBr} \rightarrow \text{C}{19}\text{CH}_3\text{OH} ]
Hydroformylation: Another method involves the hydroformylation of 1-decene to form 2-methyl-2-decanal, which is then reduced to this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Grignard reactions or hydroformylation processes, optimized for high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-2-decanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-methyl-2-decanone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Although already an alcohol, it can be further reduced under specific conditions to form hydrocarbons.
Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO(_4)), chromium trioxide (CrO(_3)).
Reduction: Hydrogen gas (H(_2)) with a catalyst like palladium on carbon (Pd/C).
Substitution: Thionyl chloride (SOCl(_2)), phosphorus tribromide (PBr(_3)).
Major Products Formed:
Oxidation: 2-Methyl-2-decanone.
Reduction: Decane derivatives.
Substitution: this compound derivatives with halogens or other substituents.
Scientific Research Applications
2-Methyl-2-decanol has several applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the study of lipid metabolism and as a model compound for studying alcohol metabolism.
Medicine: Investigated for its potential use in pharmaceutical formulations and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and as a plasticizer in polymer manufacturing.
Mechanism of Action
2-Methyl-2-decanol can be compared with other secondary alcohols such as:
2-Methyl-2-butanol: Similar in structure but with a shorter carbon chain, leading to different physical properties and reactivity.
2-Methyl-2-hexanol: Intermediate chain length, exhibiting properties between 2-methyl-2-butanol and this compound.
Uniqueness: The longer carbon chain of this compound imparts unique solubility and hydrophobic characteristics, making it suitable for specific industrial applications where shorter-chain alcohols are less effective.
Comparison with Similar Compounds
- 2-Methyl-2-butanol
- 2-Methyl-2-hexanol
- 2-Methyl-2-octanol
Properties
IUPAC Name |
2-methyldecan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O/c1-4-5-6-7-8-9-10-11(2,3)12/h12H,4-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTXBAYPZJKPZHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70187574 | |
Record name | 2-Methyl-2-decanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70187574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3396-02-9 | |
Record name | 2-Methyl-2-decanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003396029 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC21037 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21037 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Methyl-2-decanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70187574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-METHYL-2-DECANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Y2TPL3GK9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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